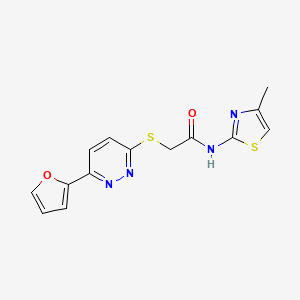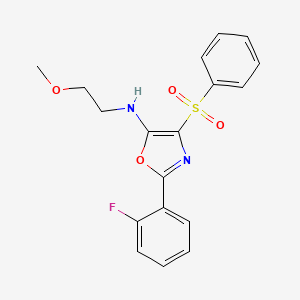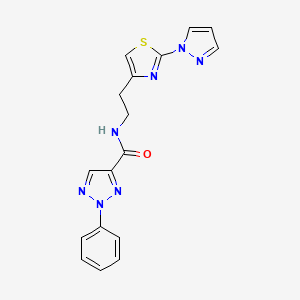
3-(Furan-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)propanenitrile is an organic compound that features a furan ring attached to a propanenitrile group This compound is of interest due to its unique chemical structure, which combines the aromatic properties of the furan ring with the reactivity of the nitrile group
Mechanism of Action
Target of Action
3-(Furan-2-yl)propanenitrile, a furan derivative, has been found to have antimicrobial activity . The primary targets of this compound are microbial organisms such as yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms play a significant role in various infections and diseases.
Mode of Action
The mode of action of this compound involves its interaction with these microbial targets. The compound acts as an electrophilic species in its reactions . It undergoes hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This interaction results in changes to the microbial organisms, leading to their suppression .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in microbial growth and proliferation. The compound’s action on these pathways leads to downstream effects that include the suppression of microbial organisms . .
Result of Action
The result of the action of this compound is the suppression of microbial organisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus . This leads to its antimicrobial activity, making it potentially useful in the treatment of various infections caused by these organisms.
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anticancer properties
Cellular Effects
Some furan derivatives have been shown to have cytotoxic effects against certain cancer cell lines
Molecular Mechanism
The molecular mechanism of action of 3-(Furan-2-yl)propanenitrile is not well-established. Furan derivatives are known to be reactive, and their biological activity is thought to be due to the conjugation of the double bond with the carbonyl group
Metabolic Pathways
Furan derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)propanenitrile typically involves the reaction of furan with acrylonitrile under specific conditions. One common method is the Michael addition reaction, where furan acts as a nucleophile and acrylonitrile as an electrophile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the addition.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Catalysts such as palladium or nickel may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Furan-2-yl)propanamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
3-(Thiophen-2-yl)propanenitrile: Contains a thiophene ring instead of a furan ring.
3-(Pyridin-2-yl)propanenitrile: Contains a pyridine ring instead of a furan ring.
3-(Benzofuran-2-yl)propanenitrile: Contains a benzofuran ring, which is a fused ring system.
Uniqueness: 3-(Furan-2-yl)propanenitrile is unique due to the presence of the furan ring, which imparts distinct aromatic properties and reactivity. The furan ring is more electron-rich compared to thiophene and pyridine, making it more reactive in electrophilic substitution reactions. Additionally, the nitrile group provides a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
3-(furan-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUKWXCIFHXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)
![(5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2475003.png)
![2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2475005.png)
![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2475008.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)
![3-(3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid](/img/structure/B2475013.png)
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)
![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)

![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide](/img/structure/B2475020.png)

